An In-depth Technical Guide to the Chemical Properties of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
An In-depth Technical Guide to the Chemical Properties of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide (DMTMSA), a fluorinated sulfonamide with growing interest in various scientific fields, including materials science and as a potential scaffold in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, synthesis, and spectroscopic properties. It also explores the broader context of trifluoromethanesulfonamides in drug discovery, presenting a representative signaling pathway to illustrate their potential as kinase inhibitors. Detailed experimental protocols and data are presented to support researchers in their work with this compound.
Chemical and Physical Properties
1,1,1-trifluoro-N,N-dimethylmethanesulfonamide is a colorless to light yellow liquid at room temperature. The trifluoromethyl group significantly influences its physical and chemical properties, imparting high polarity and thermal stability.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide | --INVALID-LINK-- |
| CAS Number | 28048-17-1 | --INVALID-LINK-- |
| Molecular Formula | C₃H₆F₃NO₂S | --INVALID-LINK-- |
| Molecular Weight | 177.15 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to Light yellow clear liquid | --INVALID-LINK-- |
| Boiling Point | 42 °C at 12 mmHg | --INVALID-LINK-- |
Computed Properties
| Property | Value | Reference |
| XLogP3 | 0.7 | --INVALID-LINK-- |
| Topological Polar Surface Area | 45.8 Ų | --INVALID-LINK-- |
| Complexity | 199 | --INVALID-LINK-- |
| Refractive Index | 1.39 (20/D) | --INVALID-LINK-- |
Synthesis and Reactivity
The synthesis of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide can be achieved through a safe and scalable method, highlighting its accessibility for research and potential industrial applications.
Synthetic Workflow
The general approach to synthesizing N,N-disubstituted trifluoromethanesulfonamides involves the reaction of trifluoromethanesulfonyl chloride with a secondary amine.
Experimental Protocol: Synthesis of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide
A detailed, scalable synthetic protocol has been described in the literature, emphasizing safety and efficiency.[1] The following is a representative procedure based on this work.
Materials:
-
Trifluoromethanesulfonyl chloride (TfCl)
-
Aqueous dimethylamine solution (e.g., 40 wt. %)
-
Deionized water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
A reaction vessel equipped with a magnetic stirrer and an addition funnel is charged with a cooled (0 °C) aqueous solution of dimethylamine.
-
Trifluoromethanesulfonyl chloride is added dropwise to the stirred dimethylamine solution while maintaining the temperature at or below 5 °C using an ice bath. The reaction is exothermic, and careful control of the addition rate is crucial.
-
After the addition is complete, the reaction mixture is allowed to stir at 0-5 °C for an additional 1-2 hours to ensure complete reaction.
-
The reaction mixture is then transferred to a separatory funnel. The organic layer, containing the product, is separated.
-
The aqueous layer is extracted with diethyl ether (or another suitable organic solvent) to recover any dissolved product.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure to afford 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide as a clear liquid.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide.
| Spectroscopy Type | Expected Chemical Shifts / Peaks |
| ¹H NMR | A singlet corresponding to the two methyl groups (N-(CH₃)₂), expected in the range of 2.8-3.2 ppm. |
| ¹³C NMR | A quartet for the trifluoromethyl carbon (CF₃) due to coupling with fluorine, and a singlet for the methyl carbons (N-(CH₃)₂). |
| ¹⁹F NMR | A singlet for the trifluoromethyl group (CF₃), typically observed in the range of -70 to -80 ppm relative to CFCl₃. |
| IR Spectroscopy | Characteristic strong absorption bands for S=O stretching (around 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹), C-F stretching (around 1100-1250 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 177.01, along with characteristic fragmentation patterns. |
Chemical Reactivity and Hazards
1,1,1-trifluoro-N,N-dimethylmethanesulfonamide is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage. It may also cause an allergic skin reaction. Appropriate personal protective equipment should be used when handling this compound.
The trifluoromethyl group is a strong electron-withdrawing group, which makes the sulfur atom of the sulfonamide susceptible to nucleophilic attack. However, the N,N-dimethyl substitution provides steric hindrance around the nitrogen atom.
Applications in Drug Discovery and Materials Science
The trifluoromethanesulfonyl group is a key pharmacophore in a number of biologically active molecules. Its high electronegativity and lipophilicity can improve the metabolic stability, bioavailability, and binding affinity of drug candidates. Sulfonamides, in general, are a well-established class of compounds with a broad range of therapeutic applications, including antibacterial, antiviral, and anticancer agents. Many of these activities stem from their ability to act as enzyme inhibitors, particularly targeting kinases.
In materials science, related fluorinated sulfonamides are being explored as stable electrolytes in high-energy-density batteries due to their high electrochemical stability and ionic conductivity.[1]
Representative Signaling Pathway: TGF-β/SMAD Pathway
While there is no specific signaling pathway documented for 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide, the broader class of sulfonamides has been extensively studied as inhibitors of various protein kinases. The Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis, is a common target for small molecule kinase inhibitors in cancer therapy. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for novel sulfonamide-based inhibitors.
This pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TBRII), which then recruits and phosphorylates the type I receptor (TBRI). The activated TBRI, a serine/threonine kinase, phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (Co-SMAD), SMAD4. This complex translocates into the nucleus, where it regulates the transcription of target genes involved in cellular responses. Small molecule inhibitors targeting the kinase activity of TBRI can block this entire downstream signaling cascade, making it an attractive strategy for therapeutic intervention.
Conclusion
1,1,1-trifluoro-N,N-dimethylmethanesulfonamide is a versatile chemical with well-defined physical and chemical properties. Its straightforward and scalable synthesis makes it readily accessible for a variety of applications. While its direct biological activity is not yet extensively documented, the established importance of the trifluoromethanesulfonamide scaffold in medicinal chemistry, particularly as kinase inhibitors, suggests significant potential for this compound in drug discovery and development. Further research into its biological effects and applications in materials science is warranted. This guide provides a foundational resource for scientists and researchers working with this promising compound.
